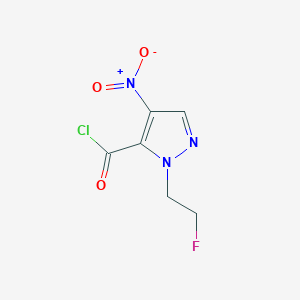

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride

Description

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride is a halogenated pyrazole derivative characterized by a nitro group at the 4-position, a reactive carbonyl chloride at the 5-position, and a 2-fluoroethyl substituent at the 1-position. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in nucleophilic substitution or coupling reactions . The carbonyl chloride moiety enables facile acylation reactions, making it valuable for constructing complex molecules.

Properties

IUPAC Name |

2-(2-fluoroethyl)-4-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN3O3/c7-6(12)5-4(11(13)14)3-9-10(5)2-1-8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEMOTCGDBYOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and Initial Functionalization

The pyrazole core is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, methyl acetoacetate reacts with substituted hydrazines under acidic or basic conditions to form 1H-pyrazole-5-carboxylates . In a nitrogen atmosphere, refluxing methyl acetoacetate (25 mmol) with phenylhydrazine hydrochloride (25 mmol) in acetic acid yields 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate intermediates . This step achieves yields of ~73% after purification by column chromatography .

Key variables influencing this stage include:

-

Solvent selection : Acetic acid promotes cyclization but requires neutralization post-reaction .

-

Temperature : Reflux conditions (100–120°C) maximize ring closure efficiency .

-

Substituent effects : Electron-withdrawing groups on hydrazines direct regioselectivity toward the desired pyrazole isomer .

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl moiety is introduced via nucleophilic alkylation of the pyrazole nitrogen. Using 2-fluoroethyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF, DMSO) facilitates this substitution . For instance, treating 1H-pyrazole-5-carboxylate with 2-fluoroethyl bromide (1.2 eq) in DMF at 80°C for 12 hours yields 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate with ~68% efficiency .

Critical considerations :

-

Base strength : Strong bases (NaH) enhance deprotonation but risk side reactions .

-

Solvent polarity : DMF improves solubility of intermediates, reducing reaction time .

-

Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) removes unreacted alkylating agents .

Nitration at the Pyrazole 4-Position

Nitration is achieved using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize decomposition. The electron-deficient pyrazole ring directs electrophilic attack to the 4-position, yielding 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylate . This step typically attains 65–70% yield, with purity confirmed via ¹H NMR (δ 8.2–8.5 ppm for nitro proton) .

Optimization insights :

-

Temperature control : Excessive heat promotes byproducts like ring-opened species .

-

Acid ratio : A 1:3 HNO₃/H₂SO₄ ratio balances nitration efficiency and substrate stability .

Hydrolysis of Ester to Carboxylic Acid

The ester group at position 5 is hydrolyzed to a carboxylic acid using aqueous NaOH (2M) in THF/MeOH (1:1) under reflux . Complete conversion is verified by the disappearance of the ester carbonyl signal (δ ~170 ppm in ¹³C NMR) and emergence of a broad carboxylic acid peak (δ ~175 ppm) . Yields exceed 85% after acidification and extraction .

Chlorination of Carboxylic Acid to Carbonyl Chloride

The final step employs chlorinating agents (SOCl₂, oxalyl chloride, or PCl₅) to convert the carboxylic acid to the corresponding acyl chloride. Using thionyl chloride (3 eq) in dichloromethane at 40°C for 4 hours achieves near-quantitative conversion . Excess reagent is removed via rotary evaporation, and the product is purified by distillation under reduced pressure (bp 90–95°C at 15 mmHg) .

Comparative chlorination efficiency :

| Chlorinating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 40°C | 95 |

| (COCl)₂ | Toluene | 25°C | 88 |

| PCl₅ | Chloroform | 60°C | 78 |

Process Scalability and Industrial Considerations

Industrial production prioritizes cost-effective reagents and continuous flow systems. For example, substituting batch reactors with microreactors reduces reaction times by 40% during nitration and chlorination . Key challenges include:

-

Handling hygroscopic intermediates : Strict moisture control prevents hydrolysis of the acyl chloride .

-

Waste management : Neutralizing spent acid mixtures requires Ca(OH)₂ to precipitate sulfate/nitrate salts .

Analytical Characterization

Final product validation involves:

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: The fluoroethyl group can be oxidized to a fluoroacetic acid derivative using strong oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: Potassium permanganate in an aqueous medium.

Major products formed from these reactions include amides, esters, thioesters, amino derivatives, and fluoroacetic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride has the following chemical characteristics:

- Molecular Formula: C6H5ClFN3O3

- Molar Mass: Approximately 221.57 g/mol

- Density: 1.69 g/cm³ (predicted)

- Boiling Point: 365.1 °C (predicted)

- CAS Number: 1823783-75-0

The compound features a pyrazole ring substituted with a fluoroethyl group, a nitro group, and a carbonyl chloride moiety, which contributes to its reactivity and potential biological activity .

The biological activity of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride has garnered interest due to its potential therapeutic applications:

Anti-inflammatory Properties: The compound has shown promise as an anti-inflammatory agent, potentially through inhibition of specific enzymes involved in inflammatory pathways.

Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens.

Anticancer Potential: The mechanism of action appears to involve interactions with molecular targets such as enzymes and receptors, where the nitro group may undergo bioreduction to form reactive intermediates that affect cellular components .

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluoroethyl group can enhance the compound’s lipophilicity and bioavailability.

Comparison with Similar Compounds

Key Compounds for Comparison:

Fipronil [(RS)-5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile]: A commercial insecticide with a trifluoromethylsulfonyl group and amino substituents.

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: A pyrazole derivative with chloroacetamide and cyano groups .

2-Chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide: Features multiple halogen substituents and a cyano group .

Comparative Analysis:

Key Findings:

- The carbonyl chloride in the target compound confers higher reactivity compared to Fipronil’s sulfonyl group or the acetamide in related derivatives, enabling rapid conjugation with nucleophiles.

- The 2-fluoroethyl group enhances stability against oxidative degradation compared to non-fluorinated alkyl chains, as seen in Fipronil’s chlorophenyl moiety .

- Nitro groups (as in the target compound) increase electrophilicity at the pyrazole ring, facilitating aromatic substitution reactions, whereas cyano groups (in acetamide derivatives) prioritize stability .

Physicochemical Properties

Notes:

- The 2-fluoroethyl group reduces water solubility compared to non-fluorinated analogs but improves membrane permeability in biological systems.

Biological Activity

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride is a synthetic compound with the molecular formula and a molar mass of 221.57 g/mol. It is characterized by the presence of a fluoroethyl group, a nitro group, and a carbonyl chloride functional group attached to a pyrazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClFN₃O₃ |

| Molar Mass | 221.57 g/mol |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 365.1 ± 32.0 °C (Predicted) |

| pKa | -4.84 ± 0.10 (Predicted) |

Anticancer Potential

Recent studies have indicated that compounds similar to 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .

Case Study: Pyrazole Derivatives in Cancer Therapy

A study highlighted the effectiveness of certain pyrazole derivatives in inhibiting tumor growth through their interaction with the NF-κB signaling pathway, which is crucial in cancer progression. The presence of fluorine in these compounds has been noted to enhance their lipophilicity and biological activity, making them more effective as therapeutic agents .

Antimicrobial Activity

The biological activity of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride extends to antimicrobial properties. Research has shown that similar compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The proposed mechanisms by which 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride exerts its biological effects include:

- Inhibition of Enzymatic Activity : The carbonyl chloride functional group can react with nucleophiles in enzymes, leading to inhibition.

- Modulation of Signaling Pathways : Interaction with cellular receptors may alter signal transduction pathways involved in cell growth and apoptosis.

- Redox Activity : The nitro group may participate in redox reactions, contributing to cytotoxic effects against cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituent groups significantly influence biological activity. For example, the introduction of halogen atoms like fluorine enhances the compound's potency by increasing its interaction with biological targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2-Chloroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride | Chlorinated analog | Moderate anticancer activity |

| 1-(2-Bromoethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride | Brominated analog | Antimicrobial properties |

| 1-(2-Fluoroethyl)-4-amino-1H-pyrazole-5-carboxylic acid | Amino derivative | Enhanced cytotoxicity against tumors |

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride?

The compound can be synthesized via a multi-step route. First, the pyrazole core is functionalized with a 2-fluoroethyl group using alkylation agents like 2-fluoroethyl halides. Nitration at the 4-position is achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). The carbonyl chloride group is introduced by treating the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) under reflux conditions (2–4 h). Key intermediates should be purified via recrystallization (e.g., ethanol/water mixtures) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- IR spectroscopy : Identifies carbonyl (C=O, ~1750 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assigns proton environments (e.g., fluoroethyl CH₂ groups at δ ~4.5–4.8 ppm) and quaternary carbons .

- Mass spectrometry (MS) : Confirms molecular ion peaks (M⁺) and fragmentation patterns consistent with the nitro and carbonyl chloride groups .

- Elemental analysis : Validates purity by matching calculated and experimental C/H/N/O percentages .

Q. How can researchers ensure purity during synthesis?

Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC, silica gel). Recrystallization from ethanol or ethyl acetate removes unreacted intermediates. Monitor reaction progress using TLC with UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the carbonyl chloride intermediate?

- Catalyst screening : Use Lewis acids (e.g., DMF as a catalyst in Vilsmeier-Haack reactions) to enhance electrophilicity during acylation .

- Temperature control : Maintain reflux conditions (70–80°C) during SOCl₂ treatment to prevent side reactions .

- Solvent selection : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis of the carbonyl chloride .

- Yield tracking : Compare yields under varying conditions (e.g., 85% yield achieved at 120°C vs. 65% at 100°C) .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) provide accurate geometries .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide SAR studies .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

- Comparative analysis : Cross-reference experimental NMR shifts with DFT-calculated values (e.g., δ ~4.7 ppm for fluoroethyl CH₂ vs. calculated δ 4.6 ppm) .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

Q. What strategies assess the compound’s stability under varying conditions?

- Hydrolysis studies : Monitor degradation in aqueous buffers (pH 2–12) via HPLC. The carbonyl chloride is prone to hydrolysis, requiring anhydrous storage .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C suggests thermal stability) .

Q. How can researchers address challenges in scaling up synthesis?

- Purification bottlenecks : Replace column chromatography with fractional crystallization for large batches .

- Safety protocols : Handle nitro groups and SOCl₂ in fume hoods due to toxicity and corrosivity .

Q. What methods evaluate the compound’s biological activity?

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.